molecular formula C25H25ClN2O2S2 B12045804 (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B12045804
M. Wt: 485.1 g/mol
InChI Key: BOXFFCHPHCLAGJ-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, an indole moiety, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring can be synthesized by reacting a suitable thioamide with an α-halo ketone under basic conditions.

    Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde.

    Coupling Reactions: The chlorobenzyl group can be introduced through a coupling reaction, such as a nucleophilic substitution reaction with a chlorobenzyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the indole moiety.

    Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its ability to interact with specific biological targets makes it a potential candidate for the treatment of various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique properties make it valuable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (3Z)-1-(4-chlorobenzyl)-3-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one: Similar structure but lacks the heptyl group.

    (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-pyrrol-2-one: Similar structure but contains a pyrrole ring instead of an indole ring.

Uniqueness

The uniqueness of (3Z)-1-(4-chlorobenzyl)-3-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-dihydro-2H-indol-2-one lies in its combination of functional groups and structural features. The presence of the heptyl group, indole moiety, and thiazolidinone ring provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C25H25ClN2O2S2

Molecular Weight

485.1 g/mol

IUPAC Name

(5Z)-5-[1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H25ClN2O2S2/c1-2-3-4-5-8-15-27-24(30)22(32-25(27)31)21-19-9-6-7-10-20(19)28(23(21)29)16-17-11-13-18(26)14-12-17/h6-7,9-14H,2-5,8,15-16H2,1H3/b22-21-

InChI Key

BOXFFCHPHCLAGJ-DQRAZIAOSA-N

Isomeric SMILES

CCCCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)/SC1=S

Canonical SMILES

CCCCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.